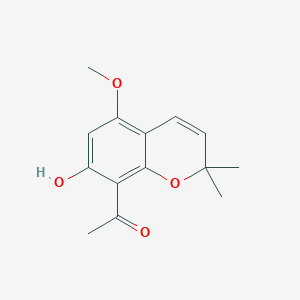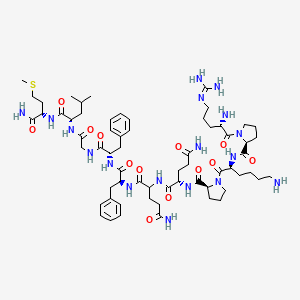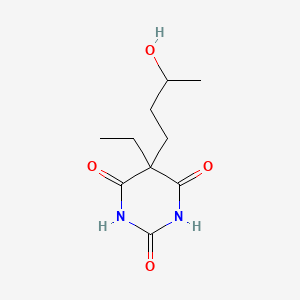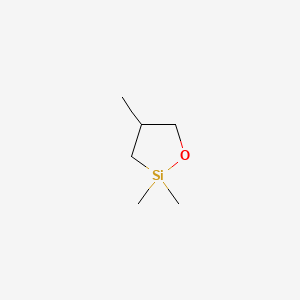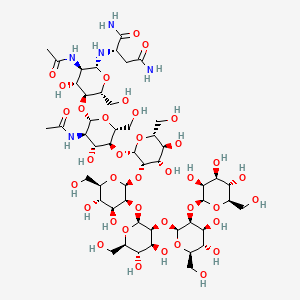
Man-5-Asn N-Glycan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE, also known as Oligomannose-5 glycan, is a complex carbohydrate compound. It is composed of five mannose units and two N-acetyl-D-glucosamine units linked to an asparagine residue. This compound is significant in the field of glycoscience due to its role in glycoprotein synthesis and its involvement in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE typically involves enzymatic or chemical methods. Enzymatic synthesis utilizes glycosyltransferases to assemble the mannose and N-acetyl-D-glucosamine units in a specific sequence. Chemical synthesis, on the other hand, involves the stepwise addition of protected sugar units followed by deprotection steps to yield the final compound .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for glycan assembly. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
化学反応の分析
Types of Reactions
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the mannose units.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives .
科学的研究の応用
MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation processes and carbohydrate chemistry.
Biology: It plays a role in cell signaling and recognition processes.
Medicine: It is involved in the development of glycan-based therapeutics and vaccines.
Industry: It is used in the production of glycoproteins and other biotechnological products.
作用機序
The mechanism of action of MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions facilitate various biological processes, including cell-cell communication and immune responses. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity and function .
類似化合物との比較
Similar Compounds
Similar compounds include other oligomannose glycans, such as MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-SERINE and MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-THREONINE .
Uniqueness
What sets MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE apart is its specific linkage to asparagine, which is crucial for its role in N-linked glycosylation. This unique feature makes it a valuable tool for studying glycoprotein synthesis and function .
特性
分子式 |
C50H85N5O37 |
|---|---|
分子量 |
1348.2 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanediamide |
InChI |
InChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1 |
InChIキー |
SWKPZCSTONOQHB-AAMBTCRWSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






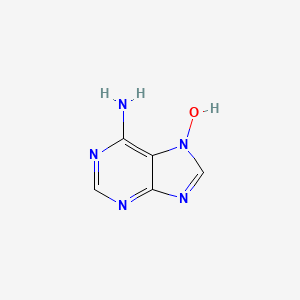
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
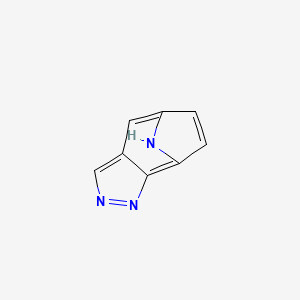
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
